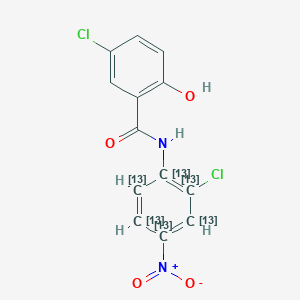

Niclosamide-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H8Cl2N2O4 |

|---|---|

Molecular Weight |

333.07 g/mol |

IUPAC Name |

5-chloro-N-(2-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15/h1-6,18H,(H,16,19)/i2+1,3+1,6+1,8+1,10+1,11+1 |

InChI Key |

RJMUSRYZPJIFPJ-WWNCZKIWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)[N+](=O)[O-])Cl)O |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

The Multi-Pronged Attack of Niclosamide on Cancer Cells: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention in oncology for its potent anti-cancer properties.[1] Its ability to simultaneously modulate multiple oncogenic signaling pathways and cellular processes makes it a compelling candidate for cancer therapy.[1][2] This technical guide delves into the core mechanisms of action of niclosamide in cancer cells. It is important to note that Niclosamide-13C6 is a stable isotope-labeled version of niclosamide.[3][4] This labeling provides a valuable tool for researchers in analytical and pharmacokinetic studies to differentiate the administered compound from its metabolites, but it is not expected to alter the biological activity of the parent molecule.[4] Therefore, the mechanisms described herein for niclosamide are considered directly applicable to this compound.

Core Mechanisms of Action

Niclosamide exerts its anti-cancer effects through a multi-targeted approach, primarily by acting as a mitochondrial uncoupler and by inhibiting several critical signaling pathways that are often dysregulated in cancer.[1][2]

Mitochondrial Uncoupling

A primary and well-documented mechanism of niclosamide is its function as a mitochondrial uncoupler.[2][5] By shuttling protons across the inner mitochondrial membrane, niclosamide dissipates the proton gradient required for ATP synthesis.[5] This disruption of oxidative phosphorylation leads to a decrease in intracellular ATP levels and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[2] The activation of AMPK can trigger downstream effects that inhibit cell growth and proliferation.[2]

Inhibition of Key Signaling Pathways

Niclosamide has been shown to potently inhibit multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

The Wnt/β-catenin pathway is frequently hyperactivated in various cancers, leading to the transcription of genes involved in cell proliferation and survival.[6][7] Niclosamide inhibits this pathway at multiple levels. It has been shown to promote the internalization of the Wnt receptor Frizzled1 (Fzd1) and the degradation of the Wnt co-receptor LRP6.[1][8][9] Furthermore, it can suppress the expression of Dishevelled-2 (Dvl2) and inhibit the formation of the β-catenin/TCF transcription complex, ultimately leading to the downregulation of Wnt target genes like c-Myc and Cyclin D1.[1][6]

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a common feature of many cancers.[2][10] Niclosamide inhibits mTORC1 signaling, which can be attributed to at least two mechanisms. As a mitochondrial uncoupler, the resulting increase in the AMP/ATP ratio activates AMPK, which in turn inhibits mTORC1.[2] Additionally, niclosamide has been shown to possess protonophoric activity that can lead to cytosolic acidification, a condition that inhibits mTORC1 signaling.[10][11]

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[12][13] Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway.[12] It has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705, which is crucial for its activation, and to block its translocation to the nucleus, thereby preventing the transcription of its target genes.[13][14][15]

The nuclear factor-kappa B (NF-κB) signaling pathway is involved in inflammation, immunity, cell survival, and proliferation, and its aberrant activation is linked to cancer development and progression.[16][17] Niclosamide has been demonstrated to suppress NF-κB signaling by inhibiting the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[17][18] This prevents the nuclear translocation of the NF-κB complex (p65/p50) and the subsequent transcription of NF-κB target genes.[17]

Quantitative Data on Niclosamide's Anti-Cancer Activity

The following tables summarize the in vitro efficacy of niclosamide across various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Prostate Cancer | Du145 | 0.7 | [12] |

| Prostate Cancer | PC-3 | < 1 | [8] |

| Breast Cancer | MDA-MB-231 | < 1 | [8] |

| Breast Cancer | T-47D | < 1 | [8] |

| Lung Adenocarcinoma | A549 | Not specified | [12] |

| Epithelial Carcinoma | HeLa | Not specified | [12] |

| Colorectal Cancer | CaCO2 | Not specified | [6] |

| Colorectal Cancer | HCT116 | Not specified | [6] |

| Ovarian Cancer | A2780cp20 | ~4 (for apoptosis) | [14] |

| Cancer Type | Cell Line | Treatment | Effect | Reference |

| Colorectal Cancer | CaCO2, HCT116 | 1, 5, 10 µM Niclosamide | Dose-dependent inhibition of Wnt/β-catenin signaling (TOPflash assay) | [6] |

| Prostate & Breast Cancer | PC-3, DU145, MDA-MB-231, T-47D | 1.2, 2.4 µM Niclosamide | Significant induction of apoptotic DNA fragmentation | [8] |

| Hepatocellular Carcinoma | HepG2, QGY-7703, SMMC-7721 | Niclosamide | Suppression of STAT3 phosphorylation at Y705 | [15] |

| Acute Myelogenous Leukemia | HL-60 | 500 nM Niclosamide | Inhibition of TNFα-induced IκBα phosphorylation | [19] |

Key Experimental Protocols

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To determine the effect of niclosamide on the expression and phosphorylation status of key signaling proteins (e.g., STAT3, p-STAT3, β-catenin, LRP6).

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured to 70-80% confluency and then treated with various concentrations of niclosamide or vehicle control for a specified duration.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-STAT3, anti-p-STAT3, anti-β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTS Assay)

Objective: To assess the cytotoxic effect of niclosamide on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: The cells are then treated with a range of concentrations of niclosamide for 24, 48, or 72 hours.

-

MTS Reagent Addition: Following the treatment period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader. The quantity of formazan product, as measured by the absorbance, is directly proportional to the number of living cells in culture.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Wnt/β-catenin Reporter Assay (TOPflash Assay)

Objective: To measure the transcriptional activity of the Wnt/β-catenin signaling pathway.

Methodology:

-

Transient Transfection: Cancer cells are transiently co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) or a control plasmid with mutated TCF/LEF binding sites (FOPflash), along with a Renilla luciferase plasmid (for normalization).

-

Drug Treatment: After transfection, the cells are treated with different concentrations of niclosamide for a specified time.

-

Luciferase Activity Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The relative luciferase units (RLU) are then calculated to quantify the Wnt/β-catenin signaling activity.

Visualizing the Mechanisms of Niclosamide

The following diagrams illustrate the key signaling pathways affected by niclosamide and a typical experimental workflow.

Figure 1: Niclosamide's inhibition of the Wnt/β-catenin signaling pathway.

Figure 2: Mechanisms of mTORC1 inhibition by Niclosamide.

Figure 3: Niclosamide's inhibitory action on the STAT3 signaling pathway.

Figure 4: Inhibition of the NF-κB pathway by Niclosamide.

References

- 1. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound (1325559-12-3) for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]

- 9. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]

- 16. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The magic bullet: Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Niclosamide-13C6 in Parasitology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precision in Antiparasitic Drug Research

Niclosamide, a salicylanilide derivative, has been a cornerstone in treating cestode (tapeworm) infections for decades.[1][2] Its primary mode of action involves the disruption of the parasite's energy metabolism.[2][3] As research expands to repurpose niclosamide for other parasitic diseases like schistosomiasis and cryptosporidiosis, and to understand its complex interactions within host-parasite systems, the need for precise analytical tools has become paramount.

Niclosamide-13C6 is a stable isotope-labeled (SIL) analogue of niclosamide, where six carbon atoms in the nitrophenyl ring are replaced with the heavier ¹³C isotope. This seemingly minor alteration does not change its chemical or biological properties but provides a distinct mass signature (+6 Da) that is easily distinguishable by mass spectrometry.[4][5] This makes this compound an indispensable tool, primarily serving as an ideal internal standard for isotope dilution mass spectrometry. Its use is critical for accurate quantification of unlabeled niclosamide in complex biological matrices, overcoming issues of ion suppression and extraction variability that can plague analytical results. This guide provides an in-depth overview of this compound's application, focusing on its role in enabling robust and reproducible research in parasitology.

Mechanism of Action in Parasites

Niclosamide exerts its anthelmintic effects through a combination of a primary metabolic attack and the disruption of several key signaling pathways.

Primary Mechanism: Mitochondrial Uncoupling

The principal mechanism of niclosamide's toxicity to parasites is the uncoupling of oxidative phosphorylation within their mitochondria.[3][6] As a protonophore, niclosamide shuttles protons across the inner mitochondrial membrane, dissipating the critical proton gradient required by ATP synthase to produce ATP.[3] This leads to a rapid depletion of cellular energy, metabolic arrest, and ultimately, the death of the parasite.[6]

References

- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound (1325559-12-3) for sale [vulcanchem.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antiviral Properties of Niclosamide

Disclaimer: The following technical guide focuses on the antiviral properties of Niclosamide . The term "Niclosamide-13C6" refers to a stable isotope-labeled version of Niclosamide, which is primarily used as an internal standard for analytical and pharmacokinetic studies to quantify Niclosamide concentrations. The antiviral activity and mechanisms of action described herein pertain to the parent compound, Niclosamide.

Introduction

Niclosamide is an FDA-approved oral anthelmintic drug that has been used for decades to treat tapeworm infections.[1] In recent years, extensive drug repurposing efforts have identified Niclosamide as a potent, broad-spectrum antiviral agent with activity against a wide range of viruses.[2] Its multifaceted mechanism of action, which primarily targets host cell pathways rather than viral components, makes it a compelling candidate for host-directed antiviral therapy.[1][3]

Initial reports highlighted its efficacy against the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV).[1][4] Subsequent research has demonstrated its inhibitory effects against numerous other viruses, including Middle East Respiratory Syndrome coronavirus (MERS-CoV), SARS-CoV-2, Zika virus (ZIKV), Hepatitis C virus (HCV), human adenovirus (HAdV), and Chikungunya virus (CHIKV).[2] This guide provides an in-depth overview of the antiviral properties of Niclosamide, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanisms of Antiviral Action & Signaling Pathways

Niclosamide exerts its antiviral effects through several host-targeted mechanisms, making it less susceptible to the development of viral resistance.[3] The primary modes of action include the disruption of cellular pH gradients, modulation of autophagy, and inhibition of critical host signaling pathways hijacked by viruses.

Protonophore Activity and Endosomal Acidification

Niclosamide is a lipophilic weak acid that acts as a protonophore, shuttling protons across lipid membranes.[3][5] This action disrupts the essential pH gradients between the cytoplasm and intracellular organelles like endosomes and lysosomes.[5] Many viruses, including influenza virus, coronaviruses, and flaviviruses, depend on the low-pH environment of the endosome to trigger conformational changes in their surface proteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm.[1][3][5] By neutralizing these acidic compartments, Niclosamide effectively blocks this crucial entry and uncoating step.[3][6]

Caption: Niclosamide blocks viral entry by neutralizing endosomal pH.

Modulation of Autophagy

Autophagy is a cellular degradation process that viruses can both exploit and be inhibited by. Niclosamide has been shown to modulate this pathway to restrict viral replication. For MERS-CoV and SARS-CoV-2, Niclosamide enhances autophagy by inhibiting the S-phase kinase-associated protein 2 (SKP2).[2][7] SKP2 normally targets Beclin 1 (BECN1), a key autophagy-initiating protein, for degradation.[2] By inhibiting SKP2, Niclosamide increases BECN1 levels, leading to enhanced formation of autolysosomes and subsequent degradation of viral components, thereby reducing viral replication.[2][7]

Inhibition of Host Signaling Pathways

Viruses frequently manipulate host signaling pathways to create a favorable environment for their replication. Niclosamide has been shown to inhibit several of these key pathways:

-

NF-κB Signaling: The NF-κB pathway is central to the inflammatory response and is often activated during viral infection. Niclosamide has been demonstrated to inhibit NF-κB signaling, which may contribute to its antiviral effect against viruses like Hepatitis E virus (HEV).[1][8][9]

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another pathway involved in inflammation and cell proliferation that can be exploited by viruses. Niclosamide is a known inhibitor of STAT3.[1][8]

-

mTORC1 Signaling: The mTORC1 pathway is a master regulator of cell growth and metabolism. Niclosamide can indirectly inhibit mTORC1 signaling.[1][10]

-

Wnt/β-catenin Signaling: While primarily studied in the context of cancer, dysregulation of the Wnt/β-catenin pathway can also impact viral infection. Niclosamide is a potent inhibitor of this pathway.[1][11]

Caption: Niclosamide inhibits multiple pro-viral host signaling pathways.

Other Antiviral Mechanisms

-

Inhibition of Syncytia Formation: For SARS-CoV-2, Niclosamide can disrupt the formation of syncytia (large, multinucleated cells) mediated by the viral spike protein. This is achieved by inhibiting the host cell calcium-dependent scramblase TMEM16F.[5][12]

-

Inhibition of Viral Internalization: Studies on Porcine Epidemic Diarrhea Virus (PEDV) showed that Niclosamide significantly inhibits the entry stage of infection by affecting viral internalization rather than the initial attachment to cells.[6][13]

Quantitative Data on Antiviral Activity

The in-vitro efficacy of Niclosamide has been quantified against a variety of viruses. The key metrics are the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which measures potency, and the half-maximal cytotoxic concentration (CC50), which measures toxicity to the host cells. The ratio of these values (CC50/IC50) yields the Selectivity Index (SI), an indicator of the drug's therapeutic window.

Table 1: In-Vitro Antiviral Activity of Niclosamide against Coronaviruses

| Virus | Strain / Variant | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| SARS-CoV | Vero E6 | < 0.1 | ~250 | > 2500 | [2][4] | |

| MERS-CoV | Vero B4 | ~1.0 (at 10µM) | N/A | N/A | [2] | |

| SARS-CoV-2 | WA1 | Vero E6 | 1.664 | > 10 | > 6 | [12] |

| SARS-CoV-2 | WA1 | H1437 | 0.261 | 0.438 | 1.67 | [5][12] |

| SARS-CoV-2 | Alpha (B.1.1.7) | Vero E6 | 0.298 | > 10 | > 33.5 | [12] |

| SARS-CoV-2 | Wuhan D614 | VeroE6 TMPRSS2 | 0.13 | N/A | N/A | [14] |

| SARS-CoV-2 | Delta (B.1.617.2) | VeroE6 TMPRSS2 | 0.08 | N/A | N/A | [14][15] |

| PEDV | Vero | 0.246 | 25.29 | 102.8 | [6] |

Table 2: In-Vitro Antiviral Activity of Niclosamide against Other Viruses

| Virus Family | Virus | Cell Line | IC50 / EC50 (µM) | Reference(s) |

| Flaviviridae | Zika Virus (ZIKV) | N/A | 0.37 | [2] |

| Flaviviridae | Hepatitis C Virus (HCV) | N/A | 0.16 | [2] |

| Togaviridae | Chikungunya Virus (CHIKV) | N/A | Low micromolar | [2] |

| Picornaviridae | Human Rhinovirus (HRV) | N/A | N/A | [2] |

| Filoviridae | Ebola Virus (EBOV) | N/A | 1.5 | [2] |

| Adenoviridae | Human Adenovirus (HAdV) | N/A | 0.6 | [2] |

Experimental Protocols

Evaluating the antiviral properties of a compound like Niclosamide involves a series of standardized in-vitro assays.

Cell Viability / Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the drug that is toxic to the host cells. Principle: Measures the metabolic activity of viable cells, which is proportional to the cell number. Common methods include MTT or CCK-8 assays.[7][16] Methodology (MTT Assay):

-

Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a specified density and incubate for 24 hours to allow for adherence.[17]

-

Compound Treatment: Add serial dilutions of Niclosamide to the wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).[5][16]

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16][17]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the CC50 value using non-linear regression.[7]

Antiviral Activity Assay (IC50/EC50 Determination)

Principle: This functional assay measures the ability of a drug to inhibit the production of infectious virus particles, quantified by counting discrete zones of cell death (plaques).[6][18] Methodology:

-

Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6-well or 12-well plates.[6]

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) and allow it to adsorb for 1-2 hours.[18]

-

Compound Treatment: Remove the virus inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of Niclosamide. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.[18]

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained cell monolayer.[6]

-

Analysis: Count the number of plaques for each drug concentration. Calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value from the dose-response curve.

Caption: Standard experimental workflow for a plaque reduction assay.

Principle: This automated immunofluorescence-based assay simultaneously measures viral infection and cell viability in a high-throughput format.[5][12] Methodology:

-

Cell Seeding: Seed host cells in 384-well plates.[5]

-

Compound Treatment & Infection: Pre-treat cells with serial dilutions of Niclosamide for 1-2 hours. Then, infect the cells with the virus at a specific multiplicity of infection (MOI).[7]

-

Immunostaining: Fix, permeabilize, and stain the cells. Use a nuclear stain (e.g., DAPI or Hoechst) to count total cells (for cytotoxicity) and a fluorescently-labeled antibody against a viral protein (e.g., Nucleocapsid protein) to identify infected cells.[5]

-

Imaging & Analysis: Use a high-content imaging system to automatically capture images from each well. Image analysis software quantifies the number of total cells and infected cells.

-

Calculation: Calculate the percentage of infected cells relative to the virus control. Plot dose-response curves for both antiviral activity and cytotoxicity to determine IC50 and CC50 values concurrently.[12]

Caption: High-throughput screening workflow using automated imaging.

Time-of-Addition Assay

Principle: This assay helps to determine which stage of the viral lifecycle (e.g., entry, replication, egress) is targeted by the drug. Methodology:

-

Experiment Setup: Set up multiple parallel infections.

-

Compound Addition: Add Niclosamide at different time points relative to the virus infection:

-

Pre-treatment: Add before virus inoculation (targets attachment/entry).

-

Co-treatment: Add simultaneously with the virus (targets attachment/entry).

-

Post-treatment: Add at various times after virus inoculation (targets post-entry steps like replication or egress).[6]

-

-

Data Collection: After a single round of replication, collect supernatant or cell lysates.

-

Analysis: Quantify viral yield (e.g., by TCID50 or RT-qPCR). The time point at which the drug loses its effectiveness indicates the stage of the viral lifecycle it inhibits. For example, if Niclosamide is only effective when added early, it likely targets viral entry.[2][6]

References

- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Severe Acute Respiratory Syndrome Coronavirus Replication by Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of niclosamide as a novel antiviral agent against porcine epidemic diarrhea virus infection by targeting viral internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.eur.nl [pure.eur.nl]

- 10. researchgate.net [researchgate.net]

- 11. ajo.asmepress.com [ajo.asmepress.com]

- 12. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Niclosamide-13C6 in COVID-19 Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Niclosamide, with a special focus on the utility of its stable isotope-labeled form, Niclosamide-13C6, in the context of COVID-19 research. While direct studies utilizing this compound in SARS-CoV-2 research are not extensively published, this document outlines its critical role in methodologies essential for drug development, such as pharmacokinetics and bioanalysis, based on the wealth of research conducted on the unlabeled compound.

Antiviral Activity of Niclosamide Against SARS-CoV-2

Niclosamide, an FDA-approved anthelmintic drug, has demonstrated potent antiviral activity against SARS-CoV-2 and its variants in numerous in vitro studies.[1][2] Its efficacy is attributed to a multi-modal mechanism of action that targets host cellular pathways, making it a promising candidate for repurposing.[2][3]

Table 1: In Vitro Efficacy of Niclosamide against SARS-CoV-2 and Variants

| Cell Line | SARS-CoV-2 Strain/Variant | IC50 (μM) | IC90 (μM) | Reference |

| VeroE6 TMPRSS2 | Wuhan D614 | 0.13 | 0.16 | [1] |

| VeroE6 TMPRSS2 | Alpha (B.1.1.7) | 0.12 | 0.15 | [1] |

| VeroE6 TMPRSS2 | Beta (B.1.351) | 0.11 | 0.14 | [1] |

| VeroE6 TMPRSS2 | Delta (B.1.617.2) | 0.10 | 0.13 | [1] |

| Vero E6 | SARS-CoV | < 0.1 | - | [4] |

Pharmacokinetics of Niclosamide

A significant challenge for the systemic application of niclosamide is its low oral bioavailability.[3][5] Understanding its pharmacokinetic profile is crucial for developing formulations that can achieve therapeutic concentrations at the site of infection.

Table 2: Preclinical Pharmacokinetic Parameters of Niclosamide (Unlabeled)

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat | 5 mg/kg Oral | 354 ± 152 | 0.5 | - | 10 | [3] |

| Rat | 0.3-3 mg/kg IV | - | - | - | - | [6] |

| Dog | 0.3-3 mg/kg IV | - | - | - | - | [6] |

Mechanisms of Action Against SARS-CoV-2

Niclosamide's antiviral effects are multifaceted, primarily targeting host cell processes that the virus hijacks for its replication and spread.[2][3][7]

Inhibition of Viral Entry and Replication through Autophagy Modulation

Niclosamide has been shown to modulate the cellular autophagy pathway.[2][8] By inhibiting the S-phase kinase-associated protein 2 (SKP2), niclosamide leads to the stabilization of Beclin-1 (BECN1), a key protein in the initiation of autophagy.[2][4] This enhancement of autophagic flux is believed to interfere with viral replication.[2]

Caption: Niclosamide inhibits SKP2, leading to BECN1 stabilization and autophagy induction, which in turn suppresses viral replication.

Inhibition of Spike-Mediated Syncytia Formation

A pathological hallmark of COVID-19 is the formation of syncytia (multinucleated cells) in the lungs, which is driven by the viral spike protein.[2] Niclosamide has been identified as a potent inhibitor of this process by targeting the host cell calcium-dependent scramblase TMEM16F.[3]

Caption: Niclosamide inhibits the TMEM16F protein, thereby blocking the spike protein-mediated cell fusion that leads to syncytia formation.

Disruption of HuR-Mediated CD147 Expression

Recent studies suggest that niclosamide can also interfere with the expression of CD147, a host protein implicated as an alternative entry receptor for SARS-CoV-2.[7] It achieves this by disrupting the nucleo-cytoplasmic shuttling of the RNA-binding protein HuR, which is necessary for the post-transcriptional regulation of CD147 mRNA.[7]

Caption: Niclosamide disrupts HuR's cytoplasmic function, leading to reduced CD147 protein expression and potentially hindering viral entry.

The Role of this compound in Advancing Research

Stable isotope-labeled compounds like this compound are indispensable tools in modern drug development.[][] They serve as the gold standard for internal standards in bioanalytical assays, enabling highly accurate and precise quantification of the unlabeled drug in complex biological matrices.[11][12]

Application in Pharmacokinetic Studies

The primary application of this compound is in pharmacokinetic (PK) studies to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of niclosamide.[] By using this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, researchers can overcome variabilities inherent in sample preparation and analysis, leading to reliable PK data.[6][11]

Caption: A conceptual workflow illustrating the key stages of a preclinical pharmacokinetic study where this compound would be utilized.

Experimental Protocols

The following are representative protocols outlining how this compound would be employed in key experiments.

Protocol: Preclinical Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of niclosamide following oral administration.

Materials:

-

Niclosamide

-

This compound (for internal standard)

-

Appropriate vehicle for oral dosing

-

Sprague-Dawley rats (or other suitable rodent model)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Animal Dosing: A cohort of rats is administered a single oral dose of niclosamide (e.g., 5 mg/kg).

-

Blood Sampling: Blood samples (approx. 100 µL) are collected via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: The concentration of niclosamide in plasma samples is determined using a validated LC-MS/MS method, with this compound used as the internal standard (see protocol 5.2).

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Protocol: Quantification of Niclosamide in Plasma using LC-MS/MS

Objective: To accurately quantify the concentration of niclosamide in plasma samples.

Materials:

-

Plasma samples from PK study

-

Niclosamide analytical standard

-

This compound stock solution (internal standard)

-

Acetonitrile (for protein precipitation)

-

LC-MS/MS system with a suitable C18 column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Methodology:

-

Preparation of Calibration Standards and Quality Controls: A series of calibration standards and quality control samples are prepared by spiking known concentrations of niclosamide into blank plasma.

-

Sample Preparation:

-

To a 50 µL aliquot of plasma (unknown sample, calibration standard, or QC), add a fixed amount of this compound internal standard solution.

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously and then centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Separate niclosamide and this compound from matrix components using a chromatographic gradient.

-

Detect and quantify the parent drug and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of niclosamide to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of niclosamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Niclosamide continues to be a compound of significant interest in the search for effective COVID-19 therapeutics due to its potent, host-directed antiviral activity. While challenges related to its bioavailability remain, ongoing research into novel formulations and delivery methods holds promise. The use of this compound is integral to this effort, providing the analytical precision required for robust pharmacokinetic and bioanalytical studies. This technical guide underscores the established mechanisms of niclosamide and delineates the critical, albeit prospective, role of its isotopically labeled form in advancing its development as a potential treatment for COVID-19.

References

- 1. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic considerations for enhancing drug repurposing opportunities of anthelmintics: Niclosamide as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing niclosamide as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niclosamide as a chemical probe for analyzing SARS-CoV-2 modulation of host cell lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Niclosamide-13C6 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclosamide, a well-established anthelmintic drug, is gaining significant attention for its potential therapeutic applications in a variety of diseases, including cancer, metabolic disorders, and viral infections.[1][2] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[1][2][3][4] To support the preclinical and clinical development of niclosamide, robust and reliable bioanalytical methods are essential for its accurate quantification in biological matrices.

This document provides detailed application notes and protocols for the quantitative analysis of niclosamide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Niclosamide-13C6 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision.[5]

Signaling Pathways of Niclosamide

Niclosamide has been shown to modulate multiple intracellular signaling pathways, contributing to its diverse pharmacological effects. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Caption: Niclosamide targets multiple key signaling pathways.

Quantitative Analysis of Niclosamide using LC-MS/MS

The following sections detail the experimental protocol and validation data for the quantification of niclosamide in biological matrices using an LC-MS/MS method with this compound as the internal standard. This method is based on established procedures and has been validated according to FDA guidelines.[6][7][8]

Experimental Workflow

The general workflow for the quantitative analysis of niclosamide from biological samples is depicted below.

Caption: General workflow for sample preparation and analysis.

Detailed Experimental Protocols

1. Materials and Reagents

-

Niclosamide analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium formate or Ammonium acetate

-

Ultrapure water

-

Control biological matrix (e.g., plasma, tissue homogenate)

2. Stock and Working Solutions Preparation

-

Niclosamide Stock Solution (1 mg/mL): Accurately weigh and dissolve niclosamide in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the niclosamide stock solution with acetonitrile:water (50:50, v/v).

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to the desired concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

For tissue samples: Homogenize the tissue in an appropriate buffer. The resulting homogenate can then be processed similarly to plasma, though method optimization may be required.[10][11]

4. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

| Parameter | Condition for Rat Plasma Analysis[7][12] | Condition for Dog Plasma Analysis[7][12] |

| LC System | Standard HPLC or UHPLC system | Standard HPLC or UHPLC system |

| Column | XDB-phenyl column (5 µm, 2.1 × 50 mm) | Kinetex® C18 column (5 µm, 2.1 × 500 mm) |

| Mobile Phase A | 10 mM ammonium formate in distilled water | 5 mM ammonium acetate in distilled water |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | Isocratic: 30:70 (A:B) | Isocratic: 30:70 (A:B) |

| Flow Rate | 0.2 - 0.4 mL/min | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 5 µL | 1 - 5 µL |

| MS System | Triple quadrupole mass spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Niclosamide: Optimize for specific instrumentThis compound: Optimize for specific instrument | Niclosamide: Optimize for specific instrumentThis compound: Optimize for specific instrument |

Method Validation Summary

The bioanalytical method should be validated in accordance with regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[8][13] The following tables summarize typical validation results for the quantitative analysis of niclosamide in plasma.

Table 1: Linearity and Range [7][12]

| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) |

| Rat Plasma | 1 - 3000 | ≥ 0.9967 |

| Dog Plasma | 1 - 1000 | ≥ 0.9941 |

Table 2: Accuracy and Precision [7][12]

| Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Rat Plasma | LLOQ | < 15% | < 15% | ± 15% | ± 15% |

| Low | < 7.40% | < 6.35% | < 4.59% | < 6.63% | |

| Mid | < 7.40% | < 6.35% | < 4.59% | < 6.63% | |

| High | < 7.40% | < 6.35% | < 4.59% | < 6.63% | |

| Dog Plasma | LLOQ | < 15% | < 15% | ± 15% | ± 15% |

| Low | < 3.95% | < 4.01% | < 12.1% | < 10.9% | |

| Mid | < 3.95% | < 4.01% | < 12.1% | < 10.9% | |

| High | < 3.95% | < 4.01% | < 12.1% | < 10.9% |

Table 3: Recovery and Matrix Effect [7][12]

| Matrix | QC Level | Recovery (%) | Matrix Effect (%) |

| Rat Plasma | Low | 87.8 - 99.6 | 73.8 - 87.7 |

| Mid | 87.8 - 99.6 | 73.8 - 87.7 | |

| High | 87.8 - 99.6 | 73.8 - 87.7 | |

| Dog Plasma | Low | 102 - 104 | 94.9 - 102 |

| Mid | 102 - 104 | 94.9 - 102 | |

| High | 102 - 104 | 94.9 - 102 |

Note: The use of this compound as an internal standard is crucial to normalize for and mitigate the impact of matrix effects and variability in recovery.

| Condition | Stability in Rat Plasma | Stability in Dog Plasma |

| Freeze-Thaw (3 cycles) | Stable | Stable |

| Short-Term (Room Temp, 6h) | Stable | Stable |

| Long-Term (-20°C, 1 month) | Stable | Stable |

| Post-Preparative (Autosampler) | Stable | Stable |

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of niclosamide in various biological matrices. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of high-quality bioanalytical data, which is fundamental for advancing the understanding and clinical application of niclosamide.

References

- 1. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]

- 4. researchgate.net [researchgate.net]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA News: Issue 21-1, November 2022 [ascpt.org]

- 9. researchgate.net [researchgate.net]

- 10. Techniques for analytical estimation of COVID‐19 clinical candidate, niclosamide in pharmaceutical and biomedical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Niclosamide-13C6 in Plasma

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Niclosamide-13C6 in plasma. Niclosamide, an anthelmintic drug, is being repurposed for various indications, including antiviral and anticancer therapies. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in pharmacokinetic and drug metabolism studies. This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. The described method is suitable for high-throughput analysis in research and drug development settings.

Introduction

Niclosamide is a salicylanilide drug that has been historically used as an anthelmintic agent.[1][2] Recent research has highlighted its potential as a broad-spectrum antiviral agent and as a promising candidate for cancer therapy, primarily through the inhibition of the STAT3 signaling pathway. To support the preclinical and clinical development of Niclosamide, a robust and reliable bioanalytical method is essential for its accurate quantification in biological matrices.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This compound, with six carbon-13 atoms incorporated into its structure, provides a distinct mass shift while maintaining chromatographic and ionization properties nearly identical to the unlabeled analyte.[3] This application note provides a detailed protocol for the quantification of Niclosamide using this compound as an internal standard in plasma samples.

Experimental Protocols

Materials and Reagents

-

Niclosamide and this compound reference standards

-

LC-MS grade acetonitrile and methanol

-

Ammonium formate

-

Ultrapure water

-

Control plasma (e.g., rat, dog, or human)

LC-MS/MS Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm) is recommended.[1][2]

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

To 50 µL of plasma in each tube, add 150 µL of acetonitrile containing the internal standard, this compound, at a fixed concentration.

-

Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium formate in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% A / 70% B (Isocratic) |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Temperature | 550 °C |

| Curtain Gas | 20 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following MRM transitions should be used for the quantification and confirmation of Niclosamide and its internal standard, this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Niclosamide | 325.0 | 171.0 | -55 | -38 |

| This compound (IS) | 331.0 | 171.0 | -55 | -38 |

Data Presentation

The quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | R² | Weighting |

| Niclosamide | 1 - 1000 | > 0.99 | 1/x² |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| HQC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of LC-MS/MS system components.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Niclosamide in plasma using its stable isotope-labeled internal standard, this compound. The simple protein precipitation sample preparation and isocratic chromatographic conditions allow for rapid sample processing and analysis. This method is well-suited for pharmacokinetic, toxicokinetic, and other drug development studies that require accurate and precise measurement of Niclosamide concentrations in biological matrices.

References

Application Notes and Protocols for Tracing Niclosamide Metabolism using Niclosamide-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for utilizing Niclosamide-¹³C₆ to elucidate the metabolic fate of niclosamide. By employing stable isotope labeling coupled with mass spectrometry, researchers can accurately trace and quantify the biotransformation of niclosamide, providing critical insights for drug development and optimization.

Introduction to Niclosamide Metabolism

Niclosamide, an anthelmintic drug, undergoes several key metabolic transformations in the body. The primary pathways include:

-

Hydroxylation: This Phase I reaction is predominantly mediated by the Cytochrome P450 enzyme CYP1A2, leading to the formation of 3-hydroxy-niclosamide.[1]

-

Glucuronidation: A major Phase II conjugation reaction, primarily catalyzed by UDP-glucuronosyltransferase UGT1A1, resulting in the formation of niclosamide-2-O-glucuronide.[1]

-

Nitroreduction: The nitro group of niclosamide can be reduced to form amino-niclosamide.

The use of Niclosamide-¹³C₆, a stable isotope-labeled version of the drug, allows for the precise differentiation of the administered drug and its metabolites from endogenous compounds in complex biological matrices. This is crucial for accurate quantification and pathway elucidation.

Quantitative Data Summary

The following tables summarize key kinetic parameters for the primary metabolic reactions of unlabeled niclosamide. While specific kinetic data for Niclosamide-¹³C₆ is not yet widely available, these values for the parent compound provide a crucial baseline for experimental design and data interpretation.

Table 1: Michaelis-Menten Kinetic Parameters for Niclosamide Hydroxylation

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

| Human Liver Microsomes | 5.8 ± 1.2 | 135.4 ± 10.7 |

| Recombinant Human CYP1A2 | 4.9 ± 0.8 | 25.6 ± 1.5 |

Data represents the formation of 3-hydroxy-niclosamide from unlabeled niclosamide.

Table 2: Michaelis-Menten Kinetic Parameters for Niclosamide Glucuronidation

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

| Human Liver Microsomes | 2.3 ± 0.5 | 1458.7 ± 95.2 |

| Recombinant Human UGT1A1 | 1.8 ± 0.3 | 325.6 ± 21.8 |

Data represents the formation of niclosamide-2-O-glucuronide from unlabeled niclosamide.

Experimental Protocols

The following are detailed protocols for in vitro and in vivo studies to trace the metabolism of Niclosamide-¹³C₆. These protocols are adaptable and may require optimization based on specific experimental conditions and available instrumentation.

Protocol 1: In Vitro Metabolism of Niclosamide-¹³C₆ in Human Liver Microsomes

Objective: To determine the metabolic profile and kinetics of Niclosamide-¹³C₆ in a key metabolizing system.

Materials:

-

Niclosamide-¹³C₆ (CAS No. 1325808-64-7)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., Niclosamide-d₄ or other suitable stable isotope-labeled compound)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Niclosamide-¹³C₆ in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration 0.5 mg/mL), and Niclosamide-¹³C₆ (at various concentrations, e.g., 0.1 - 50 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reactions:

-

For Phase I Metabolism (Hydroxylation): Add the NADPH regenerating system to initiate the reaction.

-

For Phase II Metabolism (Glucuronidation): Add UDPGA (final concentration 2 mM) to initiate the reaction.

-

Incubate at 37°C with gentle shaking.

-

-

Time-Course Sampling:

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Niclosamide-¹³C₆ and its metabolites (e.g., 5-95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (Triple Quadrupole or High-Resolution Mass Spectrometer):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Monitor the specific mass transitions (precursor ion → product ion) for Niclosamide-¹³C₆ and its expected ¹³C-labeled metabolites.

-

Niclosamide-¹³C₆: The precursor ion will have an m/z of approximately 331.9 (M-H)⁻, considering the +6 Da shift from the ¹²C version. The exact m/z should be confirmed based on the isotopic purity.

-

¹³C₆-Hydroxy-niclosamide: Expected m/z of approximately 347.9 (M-H)⁻.

-

¹³C₆-Niclosamide-glucuronide: Expected m/z of approximately 507.9 (M-H)⁻.

-

¹³C₆-Amino-niclosamide: Expected m/z of approximately 301.9 (M-H)⁻.

-

-

Optimize collision energies and other MS parameters for each analyte.

-

-

Data Analysis:

-

Quantify the concentrations of Niclosamide-¹³C₆ and its metabolites at each time point by comparing their peak areas to that of the internal standard.

-

Calculate the rate of disappearance of the parent compound and the formation of metabolites.

-

Determine kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.

Protocol 2: In Vivo Metabolism of Niclosamide-¹³C₆ in a Mouse Model

Objective: To investigate the in vivo metabolic profile and pharmacokinetic properties of Niclosamide-¹³C₆.

Materials:

-

Niclosamide-¹³C₆

-

Laboratory mice (e.g., C57BL/6)

-

Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tissue collection and homogenization equipment

-

LC-MS/MS system and reagents as described in Protocol 1

Procedure:

-

Animal Dosing:

-

Administer a single dose of Niclosamide-¹³C₆ to mice via oral gavage or intravenous injection. The dose will depend on the study objectives.

-

House the animals in metabolic cages for urine and feces collection if required.

-

-

Sample Collection:

-

Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, intestine, kidney).

-

Collect urine and feces at predetermined intervals.

-

-

Sample Preparation:

-

Plasma: Centrifuge blood samples to separate plasma.

-

Tissues: Homogenize tissues in a suitable buffer.

-

Urine and Feces: Process as required for extraction.

-

Extraction: Perform a protein precipitation or liquid-liquid extraction on plasma, tissue homogenates, and other biological fluids to extract Niclosamide-¹³C₆ and its metabolites. Use an internal standard for quantification.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using the LC-MS/MS method described in Protocol 1. Adjust the method as needed for the different biological matrices.

-

Data Analysis:

-

Construct concentration-time profiles for Niclosamide-¹³C₆ and its major metabolites in plasma and tissues.

-

Calculate key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life).

-

Identify and quantify the major metabolites present in urine and feces to understand the routes of excretion.

Visualizations

The following diagrams illustrate the key metabolic pathways of niclosamide and a general workflow for a stable isotope tracing experiment.

Caption: Major metabolic pathways of Niclosamide-¹³C₆.

Caption: General workflow for tracing drug metabolism with Niclosamide-¹³C₆.

References

Application Note: Niclosamide-13C6 as an Analytical Standard for High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niclosamide is an FDA-approved anthelmintic drug that has been used for decades to treat tapeworm infections.[1] Recently, it has garnered significant attention for its potential as a repurposed drug in various therapeutic areas, including oncology, virology, and metabolic diseases.[1][2][3] This is due to its activity against multiple signaling pathways, such as Wnt/β-catenin, STAT3, mTORC1, and NF-κB, which are often dysregulated in these conditions.[1][4][5]

Accurate quantification of niclosamide in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for this purpose.[6][7] The use of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

Niclosamide-13C6, a stable isotope-labeled analog of niclosamide, serves as an ideal internal standard for the quantitative analysis of niclosamide.[3][8] Its chemical and physical properties are nearly identical to the parent compound, ensuring it co-elutes and ionizes similarly, but its mass is shifted by 6 Da, allowing for clear differentiation by a mass spectrometer. This application note provides detailed protocols for the use of this compound as an analytical standard in HPLC-UV and LC-MS/MS methods.

Physicochemical Properties

A summary of the key physicochemical properties for Niclosamide and its stable isotope-labeled counterpart is provided below.

| Property | Niclosamide | This compound |

| CAS Number | 50-65-7[9] | 1325808-64-7[8] |

| Molecular Formula | C₁₃H₈Cl₂N₂O₄[9] | C₇¹³C₆H₈Cl₂N₂O₄[8] |

| Molecular Weight | 327.12 g/mol | 333.08 g/mol [8] |

| Appearance | Solid[10] | Solid |

| Storage | Room Temperature | Refrigerator (2-8°C)[8] |

| Solubility | Poorly soluble in water[9] | N/A |

Experimental Protocols

Protocol 1: Niclosamide Quantification by RP-HPLC with UV Detection

This protocol describes a general reverse-phase (RP) HPLC method for the quantification of niclosamide in bulk or simple formulations, adapted from established methods.[11][12] this compound can be used to verify retention time and peak identity.

1. Materials and Reagents

-

Niclosamide analytical standard

-

This compound analytical standard[8]

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)[11]

-

Water (HPLC Grade or Milli-Q)

-

Formic Acid or Phosphoric Acid[13]

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters[11]

2. Equipment

-

HPLC system with UV-Vis Detector

-

C18 Column (e.g., 250mm x 4.6mm, 5µm particle size)[11]

-

Analytical balance

-

Sonicator

3. Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Niclosamide and/or this compound standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and sonicate for 15 minutes, then make up the volume with methanol.[11]

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with the mobile phase.

-

Calibration Standards (10-60 µg/mL): Prepare a series of calibration standards by further diluting the Working Stock Solution with the mobile phase to achieve concentrations in the desired range (e.g., 10, 20, 30, 40, 50, 60 µg/mL).[11]

4. Chromatographic Conditions The following table summarizes the recommended starting conditions for the HPLC analysis.

| Parameter | Condition |

| Column | C18 (250mm x 4.6mm, 5µm)[11] |

| Mobile Phase | Acetonitrile:Water (pH 3.0, adjusted with Phosphoric Acid)[11] |

| Ratio | Varies, start with 70:30 (v/v) Methanol:Water[12] or Acetonitrile:Water |

| Flow Rate | 1.0 mL/min[12] |

| Injection Volume | 10-20 µL[14] |

| Detection Wavelength | 254 nm or 333 nm[11][15] |

| Column Temperature | Ambient |

5. Analysis Procedure

-

Filter all solutions through a 0.45 µm filter before injection.[11]

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the unknown samples.

-

Determine the concentration of niclosamide in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Niclosamide Quantification in Plasma by LC-MS/MS

This protocol details a robust method for quantifying niclosamide in plasma, essential for pharmacokinetic studies, using this compound as an internal standard (IS). The method is based on protein precipitation for sample cleanup.[6][16][17]

1. Materials and Reagents

-

Niclosamide analytical standard

-

This compound analytical standard (Internal Standard, IS)

-

Control plasma (Rat, Dog, or Human)

-

Acetonitrile with 0.1% Formic Acid (for protein precipitation)

-

Methanol (LC-MS Grade)

-

Water (LC-MS Grade)

2. Equipment

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Microcentrifuge

-

Vortex mixer

3. Preparation of Solutions

-

Niclosamide Stock (1 mg/mL): Prepare in methanol.

-

IS Stock (this compound, 1 mg/mL): Prepare in methanol.

-

Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.

-

Calibration Standards & Quality Controls (QCs): Spike appropriate amounts of niclosamide working solutions into control plasma to prepare calibration standards (e.g., 1-3000 ng/mL) and QCs (low, mid, high).[16][17]

4. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

-

Add 150 µL of cold acetonitrile containing the internal standard (this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

5. LC-MS/MS Conditions The following tables summarize the recommended starting conditions.

Liquid Chromatography

| Parameter | Condition for Rat Plasma[16][17] | Condition for Dog Plasma[16][17] |

|---|---|---|

| Column | XDB-phenyl (5 µm, 2.1 × 50 mm) | Kinetex® C18 (5 µm, 2.1 × 50 mm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient/Isocratic | 30:70 (A:B) Isocratic | 30:70 (A:B) Isocratic |

| Flow Rate | 0.3 mL/min | 0.3 mL/min |

| Injection Volume | 5 µL | 5 µL |

| Run Time | ~2-3 minutes | ~2-3 minutes |

Tandem Mass Spectrometry

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative[16][17] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Niclosamide) | Q1: 326.0 → Q3: 205.0 / 170.9 |

| MRM Transition (this compound) | Q1: 332.0 → Q3: 211.0 / 176.9 |

Method Validation Data

The following table summarizes typical validation parameters for the LC-MS/MS method in plasma.[16][17]

| Parameter | Rat Plasma | Dog Plasma |

| Linearity Range | 1–3000 ng/mL | 1–1000 ng/mL |

| Correlation Coefficient (r) | >0.996 | >0.994 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |

| Intra-day Precision (%RSD) | < 7.40% | < 3.95% |

| Inter-day Precision (%RSD) | < 6.35% | < 4.01% |

| Intra-day Accuracy (% bias) | < 4.59% | < 12.1% |

| Inter-day Accuracy (% bias) | < 6.63% | < 10.9% |

| Recovery | 87.8–99.6% | 102–104% |

Workflow and Signaling Pathways

Experimental Workflow for a Pharmacokinetic Study

The use of this compound is integral to the workflow of preclinical or clinical pharmacokinetic studies. The diagram below illustrates the typical steps involved.

References

- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 3. This compound (1325559-12-3) for sale [vulcanchem.com]

- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]

- 6. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. clearsynth.com [clearsynth.com]

- 9. Niclosamide (CAS 50-65-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. ijfans.org [ijfans.org]

- 12. researchgate.net [researchgate.net]

- 13. Separation of Niclosamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. ijcrt.org [ijcrt.org]

- 15. Development and validation of HPLC method for simultaneous estimation of erlotinib and niclosamide from liposomes optimized by screening design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Experimental Design Using Niclosamide-13C6: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing in vivo experimental studies utilizing Niclosamide-13C6, a stable isotope-labeled version of the versatile salicylanilide anthelmintic drug, niclosamide. The incorporation of ¹³C atoms allows for precise tracking and quantification of the compound and its metabolites in biological systems, offering a powerful tool for pharmacokinetic, biodistribution, and metabolism studies.

Niclosamide has garnered significant interest for its potential therapeutic applications beyond its use as an anthelmintic, including its potent anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] The drug exerts its effects through the modulation of multiple key signaling pathways, such as Wnt/β-catenin, NF-κB, mTORC1, and STAT3.[1][3][4] Understanding the in vivo fate of niclosamide is crucial for its clinical development and optimization.

Data Presentation

In Vivo Efficacy of Niclosamide in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Route of Administration | Tumor Growth Inhibition | Reference |

| Pancreatic Cancer | PANC-1 | Nude Mice | Not Specified | Not Specified | Significant reduction in tumor volume and weight | [3] |

| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM | NOD/SCID Mice | 5 and 20 mg/kg, three times a week for 25 days | Not Specified | Significant suppression of tumor growth | [5] |

| Colon Cancer | HCT116 | Xenograft Mouse Model | 1 µmol/L (in vitro), discontinuous treatment in vivo | Not Specified | Prolonged overall survival | [6] |

| HER2-positive Breast Cancer | BT474 (cisplatin-resistant) | Xenograft Model | Not Specified | Not Specified | Significant inhibition of tumor growth | [7] |

| Renal Cell Carcinoma | Not Specified | Xenograft Tumor Model | Not Specified | Not Specified | Effective inhibition of tumor growth | [8] |

Pharmacokinetic Parameters of Niclosamide in Rodent Models

| Animal Model | Dose | Route of Administration | Cmax | Tmax | Bioavailability | Reference |

| Rats | 5 mg/kg | Oral | 1.08 µmol/L | Not Specified | Poor | [6] |

| NOD/SCID Mice | 200 mg/kg | Oral | 77.6 ng/mL (~0.2 µmol/L) | 0.5 - 12 hours | Low | [9] |

Signaling Pathways Modulated by Niclosamide

Niclosamide's pleiotropic effects are attributed to its ability to interfere with multiple signaling cascades critical for cell proliferation, survival, and metastasis.

Caption: Niclosamide inhibits the Wnt/β-catenin signaling pathway.

Caption: Niclosamide suppresses the NF-κB signaling pathway.

Caption: Niclosamide inhibits mTORC1 and STAT3 signaling pathways.

Experimental Protocols

In Vivo Pharmacokinetic and Biodistribution Study of this compound

Objective: To determine the pharmacokinetic profile and tissue distribution of this compound in a murine xenograft model.

Materials:

-

This compound (custom synthesis)

-

6-8 week old male athymic nude mice

-

Cancer cell line of interest (e.g., PANC-1, HCT116)

-

Vehicle for oral gavage (e.g., polyethylene glycol)[9]

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., EDTA-coated)

-

Saline solution

-

Liquid nitrogen

-

-80°C freezer

-

LC-MS/MS system

Methodology:

-

Animal Model and Tumor Implantation:

-

Subcutaneously implant 5 x 10⁶ cancer cells into the flank of each mouse.

-

Allow tumors to reach a volume of approximately 100-150 mm³.[10]

-

Randomly assign mice to experimental groups (n=3-5 per time point).

-

-

This compound Administration:

-

Prepare a suspension of this compound in the chosen vehicle.

-

Administer a single oral dose of this compound (e.g., 50-200 mg/kg) via gavage.[9]

-

-

Sample Collection:

-

Collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein bleeding at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[9][11]

-

At each terminal time point, euthanize a cohort of mice and collect tumors and major organs (liver, kidneys, lungs, spleen, brain).

-

Rinse tissues with cold saline, blot dry, and snap-freeze in liquid nitrogen. Store all samples at -80°C until analysis.

-

-

Sample Processing and Analysis:

-